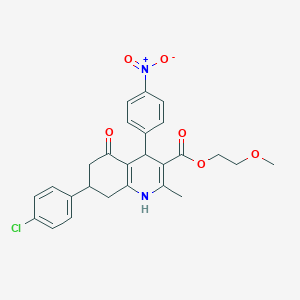

2-Methoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

説明

2-Methoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core fused with a cyclohexenone ring. The structure includes a 4-nitrophenyl group at position 4, a 4-chlorophenyl group at position 7, and a 2-methoxyethyl ester at position 2. Hexahydroquinoline derivatives are widely studied for their biological activities, including calcium channel modulation, antimicrobial, and antioxidant properties .

特性

IUPAC Name |

2-methoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O6/c1-15-23(26(31)35-12-11-34-2)24(17-5-9-20(10-6-17)29(32)33)25-21(28-15)13-18(14-22(25)30)16-3-7-19(27)8-4-16/h3-10,18,24,28H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFHFVMMTHPKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-Methoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted together under reflux conditions.

Introduction of the nitrophenyl group: This step involves the nitration of the hexahydroquinoline core using a nitrating agent such as nitric acid.

Chlorophenyl substitution: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using chlorobenzene and an acyl chloride in the presence of a Lewis acid catalyst.

Methoxyethyl esterification: The final step involves the esterification of the carboxylate group with methoxyethanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

化学反応の分析

2-Methoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

科学的研究の応用

2-Methoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Biological Studies: It is used in research to study its effects on various biological pathways and its potential as an anti-inflammatory and antimicrobial agent.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules, making it valuable in synthetic organic chemistry.

Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.

作用機序

The mechanism of action of 2-Methoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as cell division and signal transduction, which are essential for the survival and proliferation of cancer cells. Additionally, the compound’s anti-inflammatory and antimicrobial activities are attributed to its ability to modulate immune responses and inhibit the growth of pathogenic microorganisms.

類似化合物との比較

Table 1: Structural Comparison of Hexahydroquinoline Derivatives

Crystallographic and Conformational Insights

- Methyl 4-(4-Methoxyphenyl) Derivative: Exhibits a monoclinic crystal system (P21/c) with a twisted boat conformation in the dihydropyridine ring and a slightly distorted envelope conformation in the cyclohexenone ring. The dihedral angle between aromatic and heterocyclic planes is 86.1°, influencing packing via N–H···O hydrogen bonds .

- Ethyl 4-(4-Chlorophenyl) Derivative: Lacks full hexahydroquinoline saturation, which may reduce conformational rigidity compared to the target compound .

Key Trends in Hexahydroquinoline Derivatives

Substituent Position Matters: Nitro groups at position 4 (para to the quinoline core) enhance electronic polarization, while meta-substitution (e.g., 3-nitrophenyl) may alter steric interactions .

Crystal Packing: Hydrogen bonding (N–H···O, C–H···O) and π-π stacking dominate packing modes, as observed in monoclinic systems .

Biological Activity Correlation : Derivatives with electron-withdrawing groups (nitro, chloro) often exhibit stronger antimicrobial or antitumor activity, while electron-donating groups (methoxy, methylthio) may improve antioxidant capacity .

生物活性

2-Methoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the hexahydroquinoline class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The presence of various functional groups such as methoxy, nitro, and chlorophenyl significantly influences its biological properties.

Chemical Structure and Properties

The IUPAC name for this compound highlights its intricate structure, which includes a hexahydroquinoline core with multiple substituents. The molecular formula is , and its structural features contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C26H26ClN2O6 |

| Molecular Weight | 490.95 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have indicated that derivatives of hexahydroquinoline exhibit significant anticancer properties. For example, a study focused on similar compounds demonstrated that those with nitrophenyl substitutions showed enhanced activity against multidrug-resistant (MDR) cancer cells. In particular, the compound with a 4-chlorophenyl group was noted for its ability to inhibit P-glycoprotein (P-gp), a key player in drug resistance mechanisms. The accumulation of rhodamine 123 (Rh123) in resistant cells was significantly increased when treated with this compound, suggesting a reversal of MDR effects .

The mechanism of action for 2-Methoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate likely involves the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. Studies have shown that compounds in this class can disrupt cellular processes by affecting the expression levels of proteins involved in cell cycle regulation and apoptosis .

Antimicrobial Properties

In addition to anticancer activity, compounds similar to 2-Methoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate have been evaluated for their antimicrobial properties. The presence of the nitro group is thought to enhance the compound's ability to penetrate bacterial membranes and exert bactericidal effects .

Case Studies

-

Study on P-Glycoprotein Inhibition :

- Objective : Evaluate the ability of hexahydroquinoline derivatives to inhibit P-glycoprotein.

- Findings : Compounds with 4-chlorophenyl and nitrophenyl moieties exhibited significant inhibition of P-gp activity in MES-SA/Dx5 uterine sarcoma cells. Notably, one derivative increased intracellular Rh123 levels by over six-fold compared to controls at concentrations of 100 µM .

- Cytotoxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。